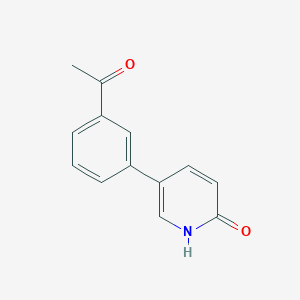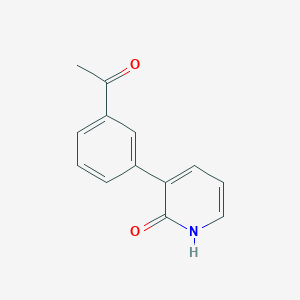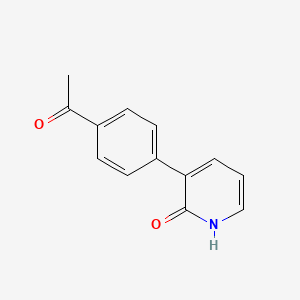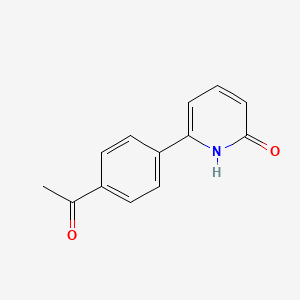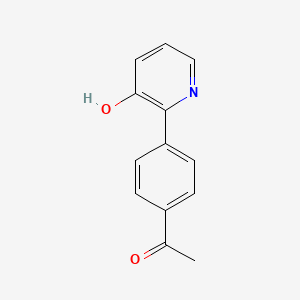
4-(4-Acetylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylphenyl)-2-hydroxypyridine (4-AP-2-HP) is a small molecule that has been extensively studied in the fields of scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 119-120°C and a molecular weight of 214.2 g/mol. 4-AP-2-HP has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer activities. It has been used in the development of new drugs and has been studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the molecule works by inhibiting the activity of certain enzymes, such as cyclo-oxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to inhibit the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to reduce the risk of cardiovascular disease and stroke. It has also been found to reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to its use. 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has a low solubility in water and is not very soluble in organic solvents. In addition, it can be toxic at high concentrations.
Zukünftige Richtungen
The potential applications of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% are vast and the possibilities for future research are exciting. Some potential future directions include the development of new drugs and treatments for various diseases, the exploration of its potential anti-cancer activities, and the study of its potential to reduce inflammation and oxidative stress in the body. In addition, further research is needed to better understand the exact mechanism of action of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% and its potential side effects.
Synthesemethoden
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-acetylphenol and 2-hydroxy-pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1 atm. The product is then purified by recrystallization or column chromatography. Other methods for synthesis of 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% include the reaction of 4-acetylphenol with 2-amino-pyridine or the reaction of 4-acetylphenol with 2-chloro-pyridine.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied extensively in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been studied for its potential to inhibit the growth of certain cancer cell lines, including breast, lung, and prostate cancer. In addition, 4-(4-Acetylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to reduce the risk of cardiovascular disease and stroke. It has also been studied for its potential to reduce inflammation and oxidative stress in the body.
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)12-6-7-14-13(16)8-12/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRLWJJIFSBEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682741 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-00-9 |
Source


|
| Record name | 4-(4-Acetylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

